molecular formula C12H10O4 B101756 Baldrinal CAS No. 18234-46-3

Baldrinal

Cat. No. B101756
CAS RN: 18234-46-3
M. Wt: 218.2 g/mol
InChI Key: QIUOVIRIFZOCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08278451B2

Procedure details

Valtrate (1) (9.2 g) was dissolved in 20 ml of chloroform at room temperature. In another flask, 20 g of trifluoroacetic acid was dissolved in 40 ml of chloroform. This second solution then was added to the first solution. The clear solution became dark green/blue after stirring for 5 minutes. Chloroform (60 ml) was added to the reaction mixture, and the reaction mixture was washed with water until a pH of 4 was reached. Sodium chloride with 0.5% NaHCO3 (125 mL) was added to neutralize the mixture. Baldrinal (2, 1.1 g) was collected as a yellow liquid using column chromatography with 8:2 hexanes:ethyl acetate as solvent.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CC(O[C@@H:8]1[C@@:12]2([O:14][CH2:13]2)[C@H:11]2[C@H:15](OC(CC(C)C)=O)[O:16][CH:17]=[C:18]([CH2:19][O:20][C:21]([CH3:23])=[O:22])[C:10]2=[CH:9]1)=O)C>C(Cl)(Cl)Cl.FC(F)(F)C(O)=O>[CH3:23][C:21]([O:20][CH2:19][C:18]1[C:10]2=[CH:9][CH:8]=[C:12]([CH:13]=[O:14])[C:11]2=[CH:15][O:16][CH:17]=1)=[O:22]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 g
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This second solution then was added to the first solution
WASH
Type
WASH
Details
the reaction mixture was washed with water until a pH of 4
ADDITION
Type
ADDITION
Details
Sodium chloride with 0.5% NaHCO3 (125 mL) was added
CUSTOM
Type
CUSTOM
Details
Baldrinal (2, 1.1 g) was collected as a yellow liquid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CC(=O)OCC1=COC=C2C1=CC=C2C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.